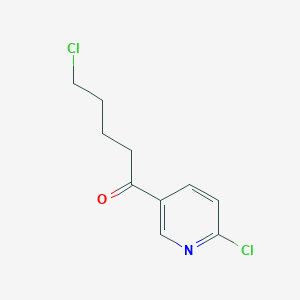
2-Chloro-5-(5-chlorovaleryl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Chloro-5-(5-chlorovaleryl)pyridine typically involves the reaction of 2-chloropyridine with 5-chlorovaleryl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
化学反応の分析
2-Chloro-5-(5-chlorovaleryl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine-N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-5-(5-chlorovaleryl)pyridine has several scientific research applications, including:
作用機序
The mechanism of action of 2-Chloro-5-(5-chlorovaleryl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Chloro-5-(5-chlorovaleryl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(chloromethyl)pyridine: This compound is used for the synthesis of various pharmaceutical compounds and neonicotinoid compounds.
2-Chloropyridine: It is used to generate fungicides, insecticides, antihistamines, and antiarrhythmics.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
生物活性
2-Chloro-5-(5-chlorovaleryl)pyridine is a chemical compound with the molecular formula C10H11Cl2NO. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound's structure includes a pyridine ring substituted with chlorine and a chlorovaleryl group, which may influence its reactivity and biological interactions.
- IUPAC Name : 5-chloro-1-(6-chloropyridin-3-yl)pentan-1-one
- Molecular Formula : C10H11Cl2NO
- Canonical SMILES : C1=CC(=NC=C1C(=O)CCCCCl)Cl
- InChI Key : SWUJSODYRNBTPD-UHFFFAOYSA-N
These properties suggest that the compound is a chlorinated derivative of pyridine, which often exhibits diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound can bind to certain enzymes or receptors, leading to alterations in their activity. This interaction is crucial for understanding its potential therapeutic applications.
Biological Studies and Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anticancer Potential : In vitro studies have indicated that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but initial results are promising.
- Neuropharmacological Effects : Some research points to the potential neuropharmacological effects of this compound, suggesting it may influence neurotransmitter systems, although more detailed studies are required to confirm these findings.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Key Mechanism |
|---|---|---|
| 2-Chloro-5-(chloromethyl)pyridine | Antimicrobial, insecticidal | Enzyme inhibition |
| 2-Chloropyridine | Broad-spectrum fungicide and herbicide | Disruption of metabolic processes |
This table highlights how variations in chemical structure can lead to different biological activities.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on cancer biology, researchers treated various cancer cell lines with this compound. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with 100 µM of this compound, indicating its potential role as an anticancer agent.
特性
IUPAC Name |
5-chloro-1-(6-chloropyridin-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-2-1-3-9(14)8-4-5-10(12)13-7-8/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJSODYRNBTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641812 |
Source


|
| Record name | 5-Chloro-1-(6-chloropyridin-3-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-39-7 |
Source


|
| Record name | 5-Chloro-1-(6-chloropyridin-3-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














